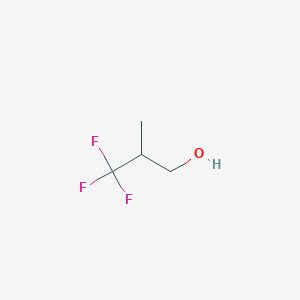

3,3,3-Trifluoro-2-methylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c1-3(2-8)4(5,6)7/h3,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEPNXRUEOKKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436135 | |

| Record name | 3,3,3-Trifluoro-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-23-2 | |

| Record name | 3,3,3-Trifluoro-2-methyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoro-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3,3-Trifluoro-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-methylpropan-1-ol, a fluorinated organic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The presence of a trifluoromethyl group imparts unique physicochemical properties to the molecule, influencing its reactivity, stability, and biological interactions. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, synthesis and reactivity, and potential applications. All quantitative data is summarized in structured tables for ease of reference, and where applicable, experimental workflows are visualized.

Physicochemical Properties

The introduction of fluorine atoms into organic molecules can dramatically alter their physical properties. In the case of this compound, the highly electronegative fluorine atoms of the trifluoromethyl group create a strong dipole moment and influence intermolecular forces. While experimentally determined values for some properties of this specific compound are not widely published, predicted values based on its structure provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C4H7F3O | |

| Molecular Weight | 128.09 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 431-23-2 | |

| Boiling Point (Predicted) | 122.1 ± 35.0 °C | |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | |

| Solubility | Data not available | |

| Melting Point | Data not available |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine proton, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The coupling between these protons would provide valuable information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. Strong C-F stretching bands are expected in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely involve the loss of small neutral molecules such as water (H₂O) or a methyl group (CH₃), as well as fragments containing the trifluoromethyl group.

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes, typically involving the introduction of the trifluoromethyl group into a suitable precursor. A plausible synthetic pathway is the reduction of a corresponding trifluoromethylated carboxylic acid or ester.

A general experimental workflow for such a synthesis is outlined below:

Experimental Protocol: Reduction of a Trifluoromethylated Ester

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF). The flask is cooled in an ice bath.

-

Addition of Ester: A solution of the trifluoromethylated ester precursor (e.g., ethyl 3,3,3-trifluoro-2-methylpropanoate) in anhydrous THF is added dropwise to the stirred suspension of the reducing agent at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water. The resulting mixture is stirred until a granular precipitate forms.

-

Extraction: The organic layer is decanted or filtered, and the solid residue is washed with additional ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure this compound.

The reactivity of this compound is characteristic of a primary alcohol. The electron-withdrawing trifluoromethyl group can influence the acidity of the hydroxyl proton, making it more acidic than its non-fluorinated analog. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation.

Applications in Drug Development and Research

The incorporation of trifluoromethyl groups into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. While specific biological activities of this compound are not extensively documented, its structural motif makes it a valuable building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications.

Fluorinated alcohols, in general, are known to have unique solvent properties and can influence the conformation of peptides and proteins. This makes them useful tools in biochemical and biophysical studies.

Safety and Handling

Based on GHS classifications for similar compounds, this compound is expected to be a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fluorinated alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique properties, conferred by the trifluoromethyl group, make it an interesting subject for further research and development. This guide has summarized the currently available information on its chemical properties and provides a foundation for researchers and scientists working with this compound. Further experimental investigation is needed to fully characterize its physical properties, spectral data, and biological activities.

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,3,3-Trifluoro-2-methylpropan-1-ol, a valuable fluorinated building block in the development of pharmaceuticals and other specialty chemicals. The inclusion of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details the necessary precursors, reaction conditions, and experimental protocols to facilitate its synthesis in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The most direct and viable route to this compound involves a two-step process:

-

Synthesis of a suitable precursor: This is typically 3,3,3-trifluoro-2-methylpropanoic acid or its corresponding ethyl ester, ethyl 3,3,3-trifluoro-2-methylpropanoate.

-

Reduction of the precursor: The carboxylic acid or ester is then reduced to the target primary alcohol.

This guide will focus on the synthesis of the carboxylic acid precursor followed by its reduction, as this pathway is well-documented and offers a reliable method for obtaining the desired product.

Synthesis of the Carboxylic Acid Precursor: 3,3,3-Trifluoro-2,2-dimethylpropionic Acid

Reaction Pathway:

Caption: Hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile.

Experimental Protocol: Hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile

This procedure is adapted from established methods for the hydrolysis of related nitrile compounds.

Materials:

-

3,3,3-trifluoro-2,2-dimethylpropanenitrile

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,3,3-trifluoro-2,2-dimethylpropanenitrile and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the nitrile (monitoring by TLC or GC is recommended).

-

After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the carboxylic acid precipitates.

-

Extract the precipitated 3,3,3-Trifluoro-2,2-dimethylpropionic acid into dichloromethane.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Further purification can be achieved by recrystallization or distillation.

Quantitative Data:

| Parameter | Value |

| Purity (by GC) | >98% |

Reduction of the Carboxylic Acid to this compound

The reduction of fluorinated carboxylic acids to their corresponding primary alcohols can be effectively achieved through catalytic hydrogenation or by using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Method A: Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation offers a scalable and often cleaner alternative to metal hydride reductions.

Reaction Pathway:

Caption: Catalytic hydrogenation of the carboxylic acid.

Experimental Protocol: Hydrogenation of Fluorine-Containing Carboxylic Acids

This protocol is based on a general method for the hydrogenation of fluorine-containing carboxylic acids.[1]

Materials:

-

3,3,3-Trifluoro-2-methylpropanoic acid

-

Rhodium or Iridium catalyst (e.g., on a solid support)

-

Suitable solvent (if necessary)

-

Hydrogen gas (H₂)

Procedure:

-

Charge a high-pressure reactor with the fluorine-containing carboxylic acid and the rhodium or iridium catalyst.[1]

-

If performing in the liquid phase, add a suitable solvent.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-15 atmospheres).[1]

-

Heat the reaction mixture to the target temperature (e.g., 50-150 °C) with stirring.[1]

-

Monitor the reaction progress by hydrogen uptake or by analyzing aliquots.

-

Upon completion, cool the reactor, carefully vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

-

The product can be isolated by distillation or other purification techniques.

Quantitative Data (General for Fluorinated Carboxylic Acids):

| Parameter | Value | Reference |

| Temperature | 50-150 °C | [1] |

| Pressure | 5-15 atm | [1] |

| Yield | High | [1] |

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful and versatile reducing agent for the conversion of carboxylic acids to primary alcohols.

Reaction Pathway:

Caption: Reduction of the carboxylic acid with LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction of a Carboxylic Acid

This is a general procedure for the reduction of carboxylic acids using LiAlH₄ and should be performed with caution due to the pyrophoric nature of the reagent.[2][3]

Materials:

-

3,3,3-Trifluoro-2-methylpropanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (for quenching)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.[2]

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the 3,3,3-Trifluoro-2-methylpropanoic acid in anhydrous THF and add it to the dropping funnel.

-

Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.[2]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water and then 1 M HCl.

-

Extract the product into diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.

-

Purify the this compound by distillation.

Quantitative Data for LiAlH₄ Reductions:

| Reagent | Substrate | Solvent | Temperature | Yield |

| LiAlH₄ | Carboxylic Acid | THF | 0 °C to RT | Generally High |

Conclusion

The synthesis of this compound is achievable through a reliable two-step process involving the formation of a carboxylic acid precursor followed by its reduction. While the direct synthesis of 3,3,3-trifluoro-2-methylpropanoic acid requires further investigation, the provided protocols for a similar analogue and the subsequent reduction steps offer a solid framework for its successful laboratory preparation. Both catalytic hydrogenation and reduction with lithium aluminum hydride are effective methods for the final conversion to the target alcohol, with the choice of method depending on the available equipment and desired scale of the reaction. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

Spectroscopic Profile of 3,3,3-Trifluoro-2-methylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,3,3-Trifluoro-2-methylpropan-1-ol (CAS No. 431-23-2). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and analysis of analogous compounds. Detailed, standardized experimental protocols for acquiring such data are also provided to guide researchers in their own characterization efforts.

Chemical Structure and Properties

This compound is a fluorinated alcohol with the molecular formula C₄H₇F₃O and a molecular weight of 128.09 g/mol .[1] Its structure features a trifluoromethyl group adjacent to a chiral center, making it a molecule of interest in medicinal chemistry and materials science.

| Property | Value | Reference |

| Molecular Formula | C₄H₇F₃O | [1] |

| Molecular Weight | 128.09 g/mol | [1] |

| CAS Number | 431-23-2 | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic theory.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the hydroxyl and trifluoromethyl groups.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600-3200 | Strong, Broad |

| C-H stretch (alkane) | 3000-2850 | Medium |

| C-F stretch (trifluoromethyl) | 1350-1150 | Strong |

| C-O stretch (alcohol) | 1100-1000 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 1.5-3.0 | Singlet (broad) | - |

| -CH₂- | 3.6-3.8 | Doublet of doublets | J(H,H) ≈ 7, J(H,F) ≈ 2 |

| -CH- | 2.0-2.3 | Multiplet | - |

| -CH₃ | 1.0-1.2 | Doublet | J(H,H) ≈ 7 |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display four signals, with the trifluoromethyl carbon appearing as a quartet due to coupling with the fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| -CF₃ | 125-130 | Quartet |

| -CH- | 35-45 | Quartet |

| -CH₂- | 65-75 | Singlet |

| -CH₃ | 10-20 | Singlet |

2.2.3. ¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is anticipated to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group, likely a doublet due to coupling with the adjacent methine proton.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | -70 to -80 | Doublet | J(F,H) ≈ 7-10 |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment | Relative Abundance |

| 128 | [M]⁺ | Low |

| 111 | [M - OH]⁺ | Medium |

| 97 | [M - CH₂OH]⁺ | Medium |

| 69 | [CF₃]⁺ | High |

| 57 | [C₄H₉]⁺ | Medium |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a volatile liquid sample such as this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the compound to identify functional groups.

Methodology:

-

Sample Preparation: A drop of the neat liquid sample is placed on the surface of a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide).

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Accessory: ATR accessory.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

A background spectrum of the clean ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the detailed molecular structure.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal reference standard such as CFCl₃ can be used.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Probe: A multinuclear probe capable of detecting ¹H, ¹³C, and ¹⁹F.

-

Temperature: Standard room temperature (e.g., 298 K).

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: A one-pulse sequence, often with proton decoupling, is used. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or diethyl ether.

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating volatile polar compounds (e.g., a DB-5ms or equivalent).

-

Mass Spectrometer: An electron ionization (EI) mass spectrometer.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Acquisition: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC. The separated components eluting from the GC column are introduced into the mass spectrometer.

-

Data Processing: The total ion chromatogram (TIC) is examined to identify the peak corresponding to the compound. The mass spectrum of this peak is then analyzed to determine the molecular ion and the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the NMR Spectra Analysis of 3,3,3-Trifluoro-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 3,3,3-Trifluoro-2-methylpropan-1-ol. Due to the limited availability of experimental spectra in public databases, this analysis is based on predicted data from validated computational models, offering a robust framework for spectral interpretation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronegative trifluoromethyl group and the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| a | -CH₃ | 1.05 | Doublet (d) | 7.0 |

| b | -OH | 1.80 (variable) | Singlet (s, broad) | N/A |

| c | -CH- | 2.50 | Multiplet (m) | 7.0, 9.5, 5.5 |

| d | -CH₂- | 3.70 | Doublet of Doublets (dd) | 11.5, 5.5 |

| e | -CH₂- | 3.85 | Doublet of Doublets (dd) | 11.5, 9.5 |

Note: The chemical shift of the hydroxyl proton (b) is highly dependent on concentration, solvent, and temperature, and may appear as a broad singlet.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule. The trifluoromethyl group significantly deshields the adjacent quaternary carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | -CH₃ | 14.5 |

| 2 | -CH- | 38.0 |

| 3 | -CH₂OH | 65.0 |

| 4 | -CF₃ | 128.0 (quartet, ¹JCF ≈ 280 Hz) |

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure efficient signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 128-1024 scans, depending on sample concentration.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration (¹H NMR): Integrate the peak areas to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualizations

The following diagrams illustrate the key relationships and workflows in the NMR analysis of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 3,3,3-Trifluoro-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,3,3-Trifluoro-2-methylpropan-1-ol. Due to the absence of a publicly available experimental IR spectrum for this specific compound in prominent databases, this guide presents a predicted analysis based on the known vibrational frequencies of its constituent functional groups and data from analogous molecules. It includes a detailed experimental protocol for acquiring the spectrum and the necessary visualizations to facilitate understanding of the analytical workflow.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is expected to be dominated by the characteristic absorptions of its alcohol (-OH), trifluoromethyl (-CF3), and alkyl (C-H) groups. The precise wavenumbers can be influenced by factors such as intermolecular hydrogen bonding. The predicted quantitative data is summarized in Table 1.

Table 1: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3600-3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| ~2960-2850 | Medium | C-H stretch | Methyl/Methylene (-CH3, -CH2) |

| ~1470-1430 | Medium | C-H bend | Methyl/Methylene (-CH3, -CH2) |

| ~1300-1100 | Strong | C-F stretch | Trifluoromethyl (-CF3) |

| ~1050-1000 | Medium to Strong | C-O stretch | Primary Alcohol (C-OH) |

Interpretation of the Spectrum

The most prominent feature in the IR spectrum of an alcohol is the broad O-H stretching band, typically found in the region of 3600-3200 cm⁻¹. The broadening is a result of hydrogen bonding between molecules. The presence of the trifluoromethyl group is expected to give rise to strong absorption bands in the 1300-1100 cm⁻¹ region due to the C-F stretching vibrations. The C-H stretching vibrations of the methyl and methylene groups will appear in the 2960-2850 cm⁻¹ range. Finally, the C-O stretching vibration of the primary alcohol is anticipated to be in the 1050-1000 cm⁻¹ region.

Experimental Protocol for Infrared Spectroscopy

This section details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.

1. Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal is recommended for liquid samples.

2. Sample Preparation:

-

Ensure the this compound sample is pure.

-

If using an ATR accessory, place a small drop of the liquid sample directly onto the center of the ATR crystal to ensure full coverage.

3. Data Acquisition:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO2, water vapor) and the instrument itself.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: Happ-Genzel function is commonly used.

-

4. Data Processing:

-

The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

Visualizing the Analytical Workflow

The logical flow of acquiring and interpreting an IR spectrum can be visualized as a clear, step-by-step process.

Caption: Logical workflow for IR spectral analysis.

The relationship between the molecular structure and its expected IR absorptions is a fundamental concept in spectroscopy.

Caption: Correlation of functional groups to IR regions.

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 3,3,3-Trifluoro-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 3,3,3-Trifluoro-2-methylpropan-1-ol. While a publicly available experimental mass spectrum for this specific compound is not readily accessible, this document outlines the expected fragmentation pathways based on established principles of mass spectrometry, including the behavior of fluorinated compounds and the known fragmentation of its structural analogs. This guide is intended to aid researchers in the identification and structural elucidation of this and similar fluorinated organic molecules.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways, primarily driven by the presence of the hydroxyl group and the trifluoromethyl moiety. The molecular ion peak is expected to be of low abundance due to the facile fragmentation of alcohols upon electron ionization. The predicted major fragments are summarized in the table below.

| m/z | Predicted Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 128 | [C4H7F3O]•+ | Molecular Ion | Very Low |

| 110 | [C4H5F3]•+ | Loss of H2O (Dehydration) | Moderate |

| 97 | [C3H4F3]+ | α-cleavage with loss of CH2OH• | Moderate to High |

| 59 | [C3H7O]+ | Cleavage of the C-C bond adjacent to the CF3 group | Low |

| 31 | [CH2OH]+ | α-cleavage with loss of •CH(CH3)CF3 | High |

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through two primary, competing pathways characteristic of alcohols: α-cleavage and dehydration.[1] The presence of the electron-withdrawing trifluoromethyl group will influence the stability of the resulting carbocations and radical species.

1. α-Cleavage: This pathway involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For this compound, two α-cleavage routes are possible:

-

Loss of the trifluoro-isopropyl radical: Cleavage of the C1-C2 bond results in the formation of a resonance-stabilized oxonium ion at m/z 31 ([CH2OH]+) and a trifluoro-isopropyl radical. This fragment is often a prominent peak in the mass spectra of primary alcohols.[2]

-

Loss of a methyl radical: While less favored due to the formation of a less stable secondary carbocation adjacent to a trifluoromethyl group, cleavage of the C2-C3 bond could lead to a fragment at m/z 113.

2. Dehydration: The elimination of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols.[1] This would result in a radical cation at m/z 110 .

3. Other Fragmentations: Cleavage of the C2-C(F3) bond could lead to the formation of an isopropyl alcohol cation radical fragment and a trifluoromethyl radical.

The proposed fragmentation pathways are visualized in the following diagram:

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocols

The following describes a typical experimental protocol for acquiring an electron ionization mass spectrum of a volatile alcohol like this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument. The gas chromatograph separates the analyte from any impurities, and the mass spectrometer provides mass analysis. A quadrupole or time-of-flight (TOF) mass analyzer is suitable.

Sample Introduction:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph's heated injection port.

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature ramp is used to ensure good separation and peak shape. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3] This is a standard energy that provides reproducible fragmentation patterns.

-

Ion Source Temperature: Typically maintained at 230°C to ensure vaporization of the sample.

-

Mass Range: Scanned from m/z 30 to 200 to cover the expected molecular ion and fragment ions.

-

Detector: An electron multiplier is used to detect the ions.

The workflow for this experimental protocol is illustrated below.

Caption: A typical workflow for the analysis of a volatile alcohol by GC-MS.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Researchers can use this information to aid in the identification of this compound and to understand the fragmentation patterns of other small, fluorinated molecules. Experimental verification of these predicted pathways is encouraged for definitive structural confirmation.

References

An In-depth Technical Guide to 3,3,3-Trifluoro-2-methylpropan-1-ol (CAS 431-23-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3,3-Trifluoro-2-methylpropan-1-ol (CAS 431-23-2), a fluorinated alcohol with potential applications as a solvent and intermediate in organic synthesis, particularly within the pharmaceutical and chemical industries. This document consolidates available data on its physicochemical characteristics, safety and handling, and outlines standard experimental protocols for its quality control. Due to a lack of specific studies on its biological activity and mechanism of action, this guide also discusses the general toxicological considerations for fluorinated organic compounds and the potential influence of the trifluoromethyl group on molecular properties.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct odor.[1] The presence of the trifluoromethyl group significantly influences its physical and chemical properties.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H7F3O | [1][2] |

| Molecular Weight | 128.09 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 431-23-2 | [1][2][3] |

| Boiling Point | 104.047 °C at 760 mmHg | [1] |

| Flash Point | 54.35 °C | [1] |

| Density | 1.177 g/cm³ | [1] |

| Refractive Index | 1.335 | [1] |

| Vapor Pressure | 17.289 mmHg at 25°C | [1] |

| pKa (Predicted) | 14.24 ± 0.10 | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are often held in proprietary databases, the expected spectral features are outlined below.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methyl, methine, methylene, and hydroxyl protons. |

| ¹³C NMR | Resonances for the four distinct carbon atoms, with the carbon bearing the trifluoromethyl group showing characteristic splitting. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Infrared (IR) | A broad O-H stretching band characteristic of alcohols, C-H stretching bands, and strong C-F stretching absorptions. |

| Mass Spectrometry (MS) | A molecular ion peak and characteristic fragmentation patterns, including the loss of fragments such as CH₂OH and CF₃. |

Biological Activity and Toxicological Profile

As of the latest literature review, there are no specific studies detailing the biological activity, mechanism of action, or signaling pathways of this compound. However, general toxicological information on fluorinated compounds can provide some insights.

The introduction of trifluoromethyl groups into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] In some cases, fluorination can lead to increased potency of a drug molecule.

Toxicological studies on various fluorinated organic compounds indicate that their effects can vary widely depending on the specific structure.[6][7] Some fluorinated compounds are known to be persistent in the environment.[8] The primary routes of exposure to similar volatile organic compounds are inhalation and dermal contact.

Based on its GHS classification, this compound is considered a flammable liquid and vapor, and it may cause skin, eye, and respiratory irritation.[3]

Experimental Protocols

Given its role as a chemical intermediate, robust quality control protocols are essential to ensure its purity and identity. The following sections outline general experimental methodologies applicable to this compound.

Quality Control Workflow

A typical quality control workflow for a pharmaceutical intermediate is depicted below. This process ensures that the material meets the required specifications before being used in subsequent manufacturing steps.

Recommended Analytical Methods

The following table details common analytical techniques for the characterization and quality control of this compound.

| Parameter | Method | Protocol Outline |

| Identity | Fourier-Transform Infrared (FTIR) Spectroscopy | Acquire the IR spectrum of the sample and compare the fingerprint region and characteristic functional group absorptions (O-H, C-H, C-F) with a reference standard. |

| Identity & Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Record ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). Confirm the chemical shifts, splitting patterns, and integration values are consistent with the structure of this compound. |

| Purity Assay | Gas Chromatography (GC) with Flame Ionization Detection (FID) | Prepare a standard solution of known concentration. Inject both the standard and sample solutions onto a suitable GC column. The purity is determined by comparing the peak area of the analyte in the sample to that of the standard. |

| Residual Solvents | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) | Analyze the headspace of a heated sample vial to identify and quantify any residual solvents from the manufacturing process. |

| Water Content | Karl Fischer Titration | Determine the water content by volumetric or coulometric Karl Fischer titration. |

Signaling Pathways

There is currently no published research that identifies or describes any signaling pathways that are modulated by this compound. Research in this area would be necessary to elucidate any potential biological effects at the cellular level.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. The trifluoromethyl group can impart unique properties to larger molecules, making this compound a potentially useful intermediate in the development of new pharmaceuticals, agrochemicals, and materials.

Future research could focus on several key areas:

-

Exploration of Biological Activity: Screening this compound and its derivatives for potential pharmacological activity.

-

Mechanistic Studies: If any biological activity is identified, further studies will be needed to understand its mechanism of action and any associated signaling pathways.

-

Toxicological Evaluation: Comprehensive toxicological studies to fully characterize its safety profile.

-

Synthetic Applications: Further investigation into its use as an intermediate in the synthesis of novel compounds.

Conclusion

This compound is a fluorinated alcohol with well-defined physicochemical properties. While its primary utility is currently as a chemical intermediate, the influence of its trifluoromethyl group suggests potential for the synthesis of novel molecules with interesting biological and material properties. A significant gap in knowledge exists regarding its specific biological effects and mechanisms of action, highlighting an area for future scientific investigation. The experimental protocols outlined in this guide provide a framework for the quality control and characterization of this compound in a research and development setting.

References

- 1. htdchem.com [htdchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H7F3O | CID 10148993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]

- 6. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicology of fluorine-containing monomers. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Fluorocarbons (PFAS)—The Forever Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3,3-Trifluoro-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoro-2-methylpropan-1-ol, a fluorinated organic compound, holds potential significance in various scientific domains, including medicinal chemistry and materials science. This document provides a concise overview of its structural and physicochemical properties based on available data. Due to the limited publicly accessible experimental information, this guide also highlights areas where further research and data disclosure are required to provide a comprehensive understanding of this molecule.

Chemical Structure and Identification

This compound is a primary alcohol characterized by a trifluoromethyl group at the C3 position and a methyl group at the C2 position of the propanol backbone.

DOT Representation of Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 352-98-7 | PubChem[1] |

| Molecular Formula | C4H7F3O | PubChem[1] |

| Molecular Weight | 128.09 g/mol | PubChem[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in surveyed scientific literature databases. Characterization of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the carbon-hydrogen framework and the influence of the trifluoromethyl group on the chemical shifts of neighboring protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption for the O-H stretch of the alcohol group and strong C-F stretching absorptions.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and provide information about the fragmentation pattern, which would be indicative of the structure.

Synthesis and Purification

Specific, detailed experimental protocols for the synthesis of this compound are not described in the available literature. General methods for the synthesis of fluorinated alcohols often involve the reduction of corresponding fluorinated carboxylic acids or esters, or the reaction of organometallic reagents with fluorinated carbonyl compounds.

A plausible, though unverified, synthetic pathway is illustrated below.

DOT Representation of a Potential Synthetic Pathway:

Caption: A generalized, hypothetical synthetic route.

Experimental Protocol (General Approach):

A detailed experimental protocol for the synthesis and purification of this compound is not available. A typical procedure for a related synthesis, such as the reduction of a fluorinated ester, would involve the following steps:

-

Reaction Setup: The fluorinated starting material would be dissolved in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A reducing agent, such as lithium aluminum hydride, would be carefully added to the solution, typically at a reduced temperature to control the reaction rate.

-

Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction would be quenched by the slow addition of water and/or an acidic or basic solution.

-

Extraction: The product would be extracted from the aqueous layer using an organic solvent.

-

Purification: The crude product would be purified by distillation or column chromatography to yield the final this compound.

Characterization Protocol:

The identity and purity of the synthesized compound would be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR, and MS), as well as by elemental analysis.

Conclusion and Future Outlook

This technical guide summarizes the currently available information on the structure of this compound. It is evident that there is a significant gap in the publicly available experimental data for this compound, including its physical properties, detailed spectroscopic data, and established synthetic and purification protocols. For researchers and professionals in drug development and materials science, the generation and dissemination of this fundamental data would be invaluable for unlocking the potential applications of this and related fluorinated molecules. Further research is strongly encouraged to fully characterize this compound and explore its utility.

References

The Genesis of a Cornerstone in Medicinal Chemistry: A Technical Guide to the Discovery and History of Trifluoromethyl Carbinols

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group into organic molecules has been a transformative strategy in modern drug discovery, imparting unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. At the heart of this chemical revolution lies the trifluoromethyl carbinol moiety, a functional group whose unassuming structure belies its profound impact on medicinal chemistry. This in-depth technical guide explores the discovery and historical development of trifluoromethyl carbinols, providing a comprehensive overview of the seminal synthetic methodologies, key scientific contributors, and the evolution of our understanding of these remarkable compounds.

The Dawn of a New Era: The First Synthesis of a Trifluoromethyl Carbinol

The story of trifluoromethyl carbinols begins in the early 20th century, a period of burgeoning exploration in the field of organofluorine chemistry. The pioneering work of Belgian chemist Frédéric Swarts laid the foundation for the controlled introduction of fluorine into organic molecules. In a landmark discovery in 1933 , Swarts reported the first synthesis of 2,2,2-trifluoroethanol (TFEA) , the simplest trifluoromethyl carbinol.[1] This achievement, documented in the Bulletin de la Société Chimique de Belgique, marked the birth of a new class of compounds that would later prove indispensable in pharmaceutical development.[2][3]

Evolution of Synthetic Methodologies: From Halogen Exchange to Modern Catalysis

Following Swarts' initial discovery, the development of synthetic methods for accessing trifluoromethyl carbinols has been a continuous journey of innovation, driven by the increasing demand for these motifs in various scientific disciplines.

Early Methods and the Rise of Trifluoromethylating Agents

The industrial production of 2,2,2-trifluoroethanol began in 1960, signaling its growing importance. Early synthetic routes often involved the reduction of trifluoroacetic acid derivatives.

A significant leap forward came with the development of specific trifluoromethylating agents . These reagents provided a more direct and versatile means of introducing the CF3 group onto a carbonyl carbon to form the carbinol. Key developments in this area include the work of:

-

Yagupolskii and co-workers: Their discovery that S-trifluoromethyl diarylsulfonium salts could effectively trifluoromethylate nucleophiles was a pivotal moment in the development of electrophilic trifluoromethylating agents.[5]

-

Umemoto and co-workers: They developed a range of widely used shelf-stable electrophilic trifluoromethylating reagents, often referred to as Umemoto reagents.[5]

A major breakthrough in nucleophilic trifluoromethylation was the introduction of (trifluoromethyl)trimethylsilane (TMSCF3) , commonly known as the Ruppert-Prakash reagent . This reagent, in the presence of a fluoride source, generates a trifluoromethyl anion equivalent that readily adds to aldehydes and ketones to furnish the corresponding trifluoromethyl carbinols.[6]

Another important precursor, fluoroform (HCF3) , has also been employed as an economical source for generating the trifluoromethyl anion for the synthesis of trifluoromethyl carbinols.[7]

Modern Catalytic and Asymmetric Approaches

The late 20th and early 21st centuries have witnessed an explosion in the development of sophisticated catalytic methods for the synthesis of trifluoromethyl carbinols, with a particular emphasis on enantioselective transformations. The ability to control the stereochemistry of the carbinol center is of paramount importance in drug design, as different enantiomers can exhibit vastly different biological activities.

Modern approaches often employ transition metal catalysts or organocatalysts to achieve high yields and enantioselectivities in the trifluoromethylation of carbonyl compounds. These methods offer milder reaction conditions and greater functional group tolerance compared to earlier techniques.

Quantitative Data: Physicochemical Properties of Trifluoromethyl Carbinols

The trifluoromethyl group significantly influences the acidity of the adjacent carbinol proton. The strong electron-withdrawing nature of the three fluorine atoms stabilizes the corresponding alkoxide, making trifluoromethyl carbinols considerably more acidic than their non-fluorinated analogs. This enhanced acidity can have profound effects on a molecule's binding interactions with biological targets.

| Compound | pKa (in Water) |

| Ethanol | ~16 |

| 2,2,2-Trifluoroethanol (TFEA) | 12.4 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 9.3 |

| Perfluoro-tert-butyl alcohol | 5.4 |

Table 1: Comparison of pKa values of selected alcohols, highlighting the acidifying effect of fluorine substitution.[8][9]

Experimental Protocols: From Seminal Discoveries to Modern Techniques

While the precise experimental details from Swarts' 1933 publication are not readily accessible, a representative protocol for the synthesis of a trifluoromethyl carbinol using a modern and widely adopted method is provided below.

Synthesis of a Trifluoromethyl Carbinol via Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent

Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol from benzaldehyde using (trifluoromethyl)trimethylsilane (TMSCF3).

Materials:

-

Benzaldehyde

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add (trifluoromethyl)trimethylsilane (TMSCF3, 1.2 eq) to the stirred solution.

-

Add a catalytic amount of TBAF solution (0.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete desilylation.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired 1-phenyl-2,2,2-trifluoroethanol.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 80-90%.[6]

Visualizing the Core Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl carbinol synthesis [organic-chemistry.org]

- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

The Core Reactivity of 3,3,3-Trifluoro-2-methylpropan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3] The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[4] This guide provides a comprehensive overview of the basic reactivity of 3,3,3-Trifluoro-2-methylpropan-1-ol, a valuable fluorinated building block in the synthesis of novel chemical entities. We will explore its synthesis and key transformations including oxidation, etherification, esterification, and dehydration, presenting available quantitative data and detailed experimental methodologies.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C4H7F3O | [5] |

| Molecular Weight | 128.09 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 431-23-2 | [5] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis of this compound

The primary synthetic route to this compound involves the hydroboration-oxidation of 3,3,3-trifluoro-2-methylpropene. This two-step process provides a reliable method for the anti-Markovnikov addition of water across the double bond.

References

- 1. siue.edu [siue.edu]

- 2. researchgate.net [researchgate.net]

- 3. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C4H7F3O | CID 10148993 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3,3,3-Trifluoro-2-methylpropan-1-ol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,3,3-Trifluoro-2-methylpropan-1-ol. Recognizing the current scarcity of publicly available, quantitative solubility data for this specific fluorinated alcohol, this document emphasizes the underlying scientific principles governing its solubility. Furthermore, it equipped researchers, scientists, and drug development professionals with the necessary theoretical framework and detailed experimental protocols to accurately determine its solubility in various organic solvents.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C4H7F3O, is a fluorinated alcohol that is gaining interest in various scientific fields, including pharmaceuticals and materials science.[1] Its unique properties, imparted by the trifluoromethyl group, distinguish it from its non-fluorinated counterparts. Understanding its solubility is paramount for its application in reaction chemistry, formulation development, and purification processes.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C4H7F3O | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 431-23-2 | [1][2] |

The Influence of Fluorination on Solubility: A Theoretical Framework

The solubility of a compound is dictated by the principle of "like dissolves like," which is governed by intermolecular forces. The introduction of fluorine atoms into an organic molecule significantly alters these forces. Fluorinated alcohols, such as this compound, exhibit distinct properties due to the high electronegativity of fluorine.

These compounds are characterized by high polarity, a propensity for strong hydrogen bonding, and generally good solubility.[3] The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the hydroxyl proton, making it a better hydrogen bond donor. This enhanced hydrogen bonding capability is a key factor in its interaction with polar organic solvents.

Based on these principles, a qualitative solubility profile for this compound in common organic solvents can be predicted. It is crucial to note that the following table represents expected solubility based on the general behavior of fluorinated alcohols and should be confirmed by experimental validation.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Miscible | Strong hydrogen bonding interactions between the hydroxyl groups of both molecules. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, strong hydrogen bonding is expected. |

| Acetone | Polar Aprotic | Soluble | Dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen. |

| Dichloromethane | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Soluble | Potential for hydrogen bonding with the ester carbonyl group. |

| Toluene | Nonpolar | Sparingly Soluble | Limited interaction due to the significant difference in polarity. |

| Hexane | Nonpolar | Insoluble | Mismatch in polarity and intermolecular forces. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Strong dipole-dipole interactions and potential for hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong dipole-dipole interactions and hydrogen bonding with the sulfoxide group. |

Experimental Determination of Solubility: A Practical Guide

Given the absence of definitive solubility data, this section provides detailed, standardized protocols for researchers to determine the solubility of this compound in their laboratories. The following methods are adapted from internationally recognized guidelines.

General Workflow for Solubility Determination

The experimental determination of solubility follows a logical progression, from a preliminary assessment to a more precise quantitative measurement.

Caption: General workflow for determining the solubility of a substance.

Protocol 1: Preliminary Solubility Test (Adapted from OECD Guideline 105)

This initial test provides a rough estimate of the solubility and helps in selecting the appropriate quantitative method.

Materials:

-

This compound

-

Selected organic solvent

-

10 mL and 100 mL glass-stoppered measuring cylinders

-

Vortex mixer or shaker

Procedure:

-

Accurately weigh approximately 0.1 g of this compound into a 10 mL measuring cylinder.

-

Add the selected organic solvent in stepwise increments (e.g., 1 mL at a time).

-

After each addition, stopper the cylinder and shake vigorously for 10 minutes at a constant temperature (preferably 20 ± 0.5 °C).

-

Visually inspect the mixture for any undissolved solute.

-

If the substance dissolves completely, continue adding the solvent until precipitation is observed.

-

If the substance does not dissolve completely after the addition of 10 mL of solvent, transfer the experiment to a 100 mL measuring cylinder and continue adding the solvent in larger increments.

-

The approximate solubility is determined by the volume of solvent required to dissolve the known mass of the solute.

Protocol 2: Flask Method for Higher Solubilities (Adapted from OECD Guideline 105)

This method is suitable for substances with a solubility greater than 10⁻² g/L.[4]

Materials:

-

This compound

-

Selected organic solvent

-

Glass vessels with tight-fitting stoppers

-

Constant temperature shaking or stirring device (e.g., thermostatted water bath with magnetic stirrers)

-

Centrifuge

-

Analytical instrument for quantification (e.g., GC, HPLC)

Procedure:

-

Add an excess amount of this compound to a glass vessel.

-

Add a known volume of the selected organic solvent.

-

Tightly stopper the vessel and agitate at 30 °C for 24 hours.

-

Transfer the vessel to a constant temperature bath set at the desired test temperature (e.g., 20 ± 0.5 °C) and allow it to equilibrate for at least 24 hours with occasional shaking.

-

Centrifuge the mixture at the test temperature to separate the undissolved solute.

-

Carefully withdraw an aliquot of the clear supernatant for analysis.

-

Determine the concentration of this compound in the aliquot using a validated analytical method.

-

Perform a second run to ensure the results are consistent.

Caption: Workflow for the Flask Method of solubility determination.

Protocol 3: Column Elution Method for Lower Solubilities (Adapted from OECD Guideline 105)

This method is suitable for substances with a solubility below 10⁻² g/L.[4]

Materials:

-

This compound

-

Inert support material (e.g., glass beads, silica gel)

-

Volatile solvent for loading

-

Microcolumn with a thermostatted jacket

-

Pump for controlled solvent flow

-

Fraction collector

-

Analytical instrument for quantification

Procedure:

-

Dissolve a known amount of this compound in a suitable volatile solvent.

-

Add this solution to a known mass of the inert support material in a round-bottom flask.

-

Evaporate the volatile solvent completely using a rotary evaporator.

-

Soak the loaded support material in the test solvent for approximately two hours.

-

Pour the resulting slurry into the microcolumn.

-

Pump the test solvent through the column at a constant, slow flow rate.

-

Collect successive fractions of the eluate.

-

Analyze the concentration of this compound in each fraction.

-

The solubility is determined from the plateau of the concentration curve where at least five consecutive fractions have concentrations within ± 30% of their mean.

-

Repeat the experiment at a lower flow rate (e.g., half of the initial rate) to confirm that the solubility value is independent of the flow rate.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemicalBook. (2025-07-16). This compound.

- Alfa Chemistry. (n.d.). Fluorinated Alcohols.

- Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. OECD Publishing.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- U.S. Pharmacopeia. (2023). <786> Particle Size Distribution Estimation by Analytical Sieving.

- ASTM International. (2002). E1148-02: Standard Test Method for Measurements of Aqueous Solubility.

Sources

Navigating the Stability and Storage of 3,3,3-Trifluoro-2-methylpropan-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 3,3,3-Trifluoro-2-methylpropan-1-ol (CAS No. 431-23-2), a key fluorinated building block in pharmaceutical and chemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications. This document outlines the known stability characteristics, recommended storage conditions, and general protocols for stability assessment.

Core Stability Profile

Factors Influencing Stability

Several factors can impact the chemical stability of this compound. These include:

-

Temperature: Elevated temperatures can accelerate degradation.[2] The compound is a flammable liquid, and exposure to heat or sources of ignition should be avoided.

-

Light: Exposure to light, particularly UV light, can potentially induce photochemical degradation.

-

Moisture: The compound may be sensitive to moisture.

-

Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided.[3] Studies on related fluorotelomer alcohols have shown that bases can induce the elimination of hydrogen fluoride (HF), leading to degradation.[4]

The logical relationship between these factors and the stability of the compound is illustrated in the diagram below.

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling

To maintain the integrity of this compound, the following storage and handling guidelines are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area.[5] Some suppliers recommend storage at 2-8°C.[1] | To minimize the risk of thermal degradation and to stay below the flash point. |

| Container | Keep in a tightly closed, original container. | To prevent exposure to moisture and atmospheric contaminants. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Protect from light. | To prevent potential photochemical degradation. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases.[3] | To prevent chemical reactions that could lead to degradation. |

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not widely published, a general approach to stability testing can be adapted from guidelines for pharmaceutical ingredients. The following outlines a potential experimental workflow for assessing the stability of this compound.

General Stability Testing Workflow

The workflow for a comprehensive stability study involves subjecting the compound to various stress conditions and analyzing its purity and degradation products over time.

Caption: A general workflow for conducting a stability study.

Detailed Methodologies